(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid
Overview
Description
(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered significant attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy and fluorine groups. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable building block in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic acids, in general, can form a reversible non-ionic bond with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that boronic acids are used in suzuki cross-coupling reactions with aryl and heteroaryl halides . This reaction is a key step in the synthesis of various organic compounds, impacting multiple biochemical pathways.
Result of Action
Boronic acids are known to participate in the formation of various organic compounds through suzuki cross-coupling reactions . These compounds can have a wide range of effects depending on their structure and the biological targets they interact with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethoxy)-2-fluorophenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple an aryl halide with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to handle organolithium or organomagnesium reagents, which react with boron-containing compounds under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction couples the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with amines or alcohols using a copper catalyst to form C-N or C-O bonds.
Oxidation: The boronic acid can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperatures.
Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), solvent (e.g., dichloromethane), room temperature.
Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol), room temperature.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds
Chan-Lam Coupling: Aryl amines or aryl ethers
Oxidation: Phenols
Scientific Research Applications
(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the difluoromethoxy and fluorine substituents, making it less specific in certain applications.
3-Formylphenylboronic Acid: Contains a formyl group instead of difluoromethoxy, which alters its reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its chemical properties.
Uniqueness
(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid is unique due to the presence of both difluoromethoxy and fluorine substituents on the phenyl ring. These groups enhance its reactivity and specificity in various chemical reactions and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
[4-(difluoromethoxy)-2-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-6-3-4(14-7(10)11)1-2-5(6)8(12)13/h1-3,7,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKXPNIMSNXAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229211 | |
Record name | B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004775-34-1 | |
Record name | B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004775-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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